molecular formula C5H6BrN3O2 B1378759 4-Bromo-1-ethyl-5-nitro-1H-pyrazole CAS No. 1439820-86-6

4-Bromo-1-ethyl-5-nitro-1H-pyrazole

Cat. No. B1378759
M. Wt: 220.02 g/mol
InChI Key: RMXHYDMWCAJQQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound was first synthesized by Walter Reppe and coworkers in 1957, as part of their work on pyrazoles. A review of pyrazole derivatives highlights different synthesis methods and the pharmacological properties of these compounds .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-ethyl-5-nitro-1H-pyrazole” is represented by the molecular formula C5H6BrN3O2 . The molecular weight is 220.02 .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

4-Bromo-1-ethyl-5-nitro-1H-pyrazole serves as a critical intermediate in the synthesis of various pyrazole derivatives. Studies have developed procedures to synthesize 4-aryl-1H-pyrazoles via the Suzuki-Miyaura cross-coupling reaction between 4-bromo-1H-1-tritylpyrazole and arylboronic acids, enabling the direct synthesis of pyrazoles possessing functional groups like hydroxyl, nitro, and amino on the aryl ring (Ichikawa et al., 2010). This method has broadened the scope for creating molecules with significant pharmacological potential.

Antimicrobial and Antiproliferative Activities

Research exploring the antimicrobial and antiproliferative activities of heterocycle-derived compounds includes those synthesized from 4-bromo-1-ethyl-5-nitro-1H-pyrazole. For instance, compounds with bromo and nitro substituents on the aromatic ring demonstrated potent antimicrobial activity against Bacillus subtilis and Aspergillus niger, highlighting their potential as lead compounds in developing new antimicrobial agents (Basha et al., 2015).

Regioselective Synthesis of Pyrazoles

The regioselective synthesis of tetrasubstituted pyrazoles from hydrazones and β-halo-β-nitrostyrenes has been reported, utilizing 4-bromo-1-ethyl-5-nitro-1H-pyrazole. This approach allows for the synthesis of 4-nitro- or 4-chloro-tetrasubstituted pyrazoles, depending on the relative leaving group abilities of the halo and nitro substituents, illustrating the compound's adaptability in chemical synthesis (Deng et al., 2014).

Synthesis of Brominated Pyrazoles

Another study highlights the synthesis of brominated pyrazoles, demonstrating the utility of bromo-substituted pyrazoles in the development of optically active brominated pyrazol-5(4H)-ones with adjacent quaternary and tertiary stereocenters. This research underscores the role of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole in creating complex molecules with potential biological activity (Wang et al., 2013).

properties

IUPAC Name

4-bromo-1-ethyl-5-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-2-8-5(9(10)11)4(6)3-7-8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXHYDMWCAJQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-ethyl-5-nitro-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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